6-Amino-indan-1-OL

Descripción general

Descripción

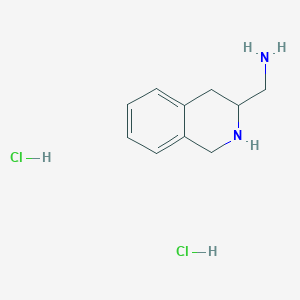

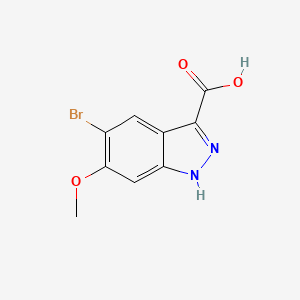

6-Amino-indan-1-ol is a chemical compound with the molecular formula C9H11NO. It is a white to off-white crystalline solid that is soluble in water and organic solvents . It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity .

Synthesis Analysis

One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis has been developed for the asymmetric synthesis of 3-methyleneindanes . The synthesis of cis-3-aminoindan-1-ol was reported using a chemoenzymatic strategy and moderately selective reductions of 3-aminoindan-1-one derivatives .Chemical Reactions Analysis

The compound cis-3-aminoindan-1-ol has been studied for its conformational analysis and intramolecular hydrogen bonding . The intramolecular hydrogen bonds such as OH∙∙∙∙ π, NH∙∙∙∙ π, NH∙∙∙∙OH and HN∙∙∙∙HO are expected to be of critical importance for the conformational stabilities .Physical And Chemical Properties Analysis

6-Amino-indan-1-ol is a white to off-white crystalline solid that is soluble in water and organic solvents . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Pharmacology: HIV Protease Inhibitor Synthesis

6-AMINO-INDAN-1-OL: is a key intermediate in the synthesis of Indinavir (Crixivan®) , an antiretroviral medication used in the treatment of HIV. Indinavir acts as an HIV protease inhibitor, blocking the protease enzyme, which is necessary for the virus to replicate . The compound’s role in the synthesis of such crucial medication highlights its importance in medical research and pharmacological applications.

Biotechnology: Enantioselective Biotransformation

In biotechnological research, 6-AMINO-INDAN-1-OL derivatives are used for enantioselective biotransformation processes. For instance, plant callus cultures have been utilized to achieve high enantiomeric excess of the S-enantiomer of indan-1-ol, which is structurally related to 6-AMINO-INDAN-1-OL . This process is vital for producing compounds with specific chirality, a key factor in the biological activity of pharmaceuticals.

Chemical Synthesis: Chiral Auxiliaries

The compound serves as a valuable substrate in the preparation of chiral auxiliaries used in asymmetric synthesis . These auxiliaries are crucial for creating enantiomerically pure substances, which are increasingly important in the synthesis of pharmaceuticals and agrochemicals due to their distinct biological properties.

Medical Research: Treatment of Cocaine Addiction

An analog of 6-AMINO-INDAN-1-OL , known as Indatraline , is utilized in the treatment of cocaine addiction . This application underscores the compound’s potential in developing therapies for substance abuse disorders.

Environmental Applications: Xenobiotic Metabolism

The compound and its derivatives are considered xenobiotics, which are foreign compounds to an organism. Research into the metabolism of such compounds can lead to better understanding and development of environmental detoxification processes .

Industrial Uses: Pharmaceutical Intermediate

6-AMINO-INDAN-1-OL: is used industrially as an intermediate in pharmaceutical manufacturing. Its role in the synthesis of various drugs makes it a compound of significant industrial relevance .

Agricultural Applications: Growth Regulation

Research has indicated that derivatives of 6-AMINO-INDAN-1-OL can affect the activity of enzymes such as oxygenases and dehydrogenases, which are involved in plant growth regulation . This could have implications for agricultural practices and crop yield optimization.

Asymmetric Catalysis

The compound’s derivatives are involved in π-stacking interaction-controlled asymmetric synthesis, which is a method to control selectivity in organic reactions . This is particularly important in the development of new catalytic processes that are more efficient and environmentally friendly.

Safety and Hazards

The safety data sheet for a similar compound, Indanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHXSWSVDTZYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696243 | |

| Record name | 6-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2,3-dihydro-1H-inden-1-ol | |

CAS RN |

866472-42-6 | |

| Record name | 6-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)